molecular formula C11H8FN3O2 B372782 4-(4-fluoroanilino)-3-nitropyridine CAS No. 14251-89-9

4-(4-fluoroanilino)-3-nitropyridine

Cat. No.: B372782
CAS No.: 14251-89-9
M. Wt: 233.2g/mol
InChI Key: PREAJFLGPFZDCQ-UHFFFAOYSA-N
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Description

4-(4-fluoroanilino)-3-nitropyridine is an organic compound that features both a fluorinated phenyl group and a nitro-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoroanilino)-3-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-aminopyridine to introduce the nitro group, followed by a coupling reaction with 4-fluoroaniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoroanilino)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Fluoro-phenyl)-(3-aminopyridin-4-yl)-amine.

Scientific Research Applications

4-(4-fluoroanilino)-3-nitropyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluoroanilino)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorophenylacetylene
  • 4-Fluorophenylacetyl chloride

Uniqueness

What sets 4-(4-fluoroanilino)-3-nitropyridine apart from similar compounds is its dual functional groups, which provide a unique combination of reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

14251-89-9

Molecular Formula

C11H8FN3O2

Molecular Weight

233.2g/mol

IUPAC Name

N-(4-fluorophenyl)-3-nitropyridin-4-amine

InChI

InChI=1S/C11H8FN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14)

InChI Key

PREAJFLGPFZDCQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F

Origin of Product

United States

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